molecular formula C14H29N3O2 B6244841 tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate CAS No. 2353824-14-1

tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate

Cat. No.: B6244841
CAS No.: 2353824-14-1
M. Wt: 271.40 g/mol
InChI Key: AIQDXFVXKRHWEJ-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-(piperazin-1-yl)pentyl]carbamate is a carbamate-protected amine featuring a pentyl linker connecting a tert-butoxycarbonyl (Boc) group to a piperazine moiety. This compound is widely utilized in medicinal chemistry as a key intermediate for synthesizing kinase inhibitors, receptor antagonists, and other bioactive molecules. The Boc group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses. Piperazine, a six-membered heterocycle with two nitrogen atoms, confers water solubility and hydrogen-bonding capacity, which are critical for pharmacological activity .

Properties

CAS No.

2353824-14-1

Molecular Formula

C14H29N3O2

Molecular Weight

271.40 g/mol

IUPAC Name

tert-butyl N-(5-piperazin-1-ylpentyl)carbamate

InChI

InChI=1S/C14H29N3O2/c1-14(2,3)19-13(18)16-7-5-4-6-10-17-11-8-15-9-12-17/h15H,4-12H2,1-3H3,(H,16,18)

InChI Key

AIQDXFVXKRHWEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCN1CCNCC1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate typically involves the following steps:

  • Piperazine Derivative Synthesis: Piperazine is reacted with an appropriate alkyl halide to form the piperazine derivative.

  • Pentyl Chain Addition: The piperazine derivative is then reacted with a pentyl halide to introduce the pentyl chain.

  • Carbamate Formation: Finally, the resulting compound is treated with tert-butyl chloroformate to form the carbamate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Types of Reactions:

  • Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: Substitution reactions can occur at various positions on the molecule, often involving the replacement of a functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Reagents like alkyl halides, amines, and alcohols are typically employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Depending on the specific conditions, oxidation can yield alcohols, ketones, or carboxylic acids.

  • Reduction Products: Reduction reactions can produce amines, alcohols, or other reduced forms of the compound.

  • Substitution Products: Substitution reactions can result in the formation of various derivatives, including alkylated or acylated products.

Scientific Research Applications

Medicinal Chemistry

tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate is primarily utilized as a building block in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can lead to the development of new drugs targeting a range of diseases, including neurological disorders and cancers.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this carbamate can exhibit significant anticancer activity. For instance, modifications to the piperazine ring have been shown to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Biological Research

In biological studies, this compound can be employed to investigate the interactions between small molecules and biological targets such as enzymes and receptors. The piperazine group is known for its ability to form hydrogen bonds, which can facilitate binding interactions.

Example: Protein Interaction Studies

Studies utilizing this compound have revealed insights into how piperazine derivatives influence enzyme activity. These findings are crucial for understanding mechanisms of action and developing inhibitors for specific targets .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecules through various coupling reactions. Its carbamate functionality allows it to participate in reactions such as amide bond formation.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionConditions
Amide Bond FormationReaction with amines to form amidesEDCI/HOBt coupling
Cross-CouplingInvolvement in Suzuki or Heck reactionsPalladium catalysts
DeprotectionRemoval of the tert-butyl groupAcidic conditions

Pharmaceutical Development

The versatility of this compound makes it suitable for use in pharmaceutical formulations. Its properties can be tailored to enhance solubility and bioavailability of drug candidates.

Insights from Industry

Pharmaceutical companies are exploring this compound's potential in developing novel therapeutics, particularly those targeting central nervous system disorders due to the favorable pharmacokinetic profiles associated with piperazine derivatives .

Mechanism of Action

The mechanism by which tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the desired therapeutic outcome.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes structural analogs, highlighting key differences in substituents, synthesis, and applications:

Compound Name Structural Features Molecular Weight (g/mol) Synthesis Yield Key Applications References
tert-Butyl N-[5-(piperazin-1-yl)pentyl]carbamate Boc-protected pentyl-piperazine ~299.4 (calculated) Not reported Kinase inhibitor intermediates
tert-Butyl (5-((4-((3-isopropyl-1H-pyrazol-5-yl)amino)pyrimidin-2-yl)amino)pentyl)carbamate (39b) Boc-pentyl chain linked to pyrazole-pyrimidine scaffold 404.5 22% PCTAIRE kinase inhibition (IC₅₀ = 1.2 µM)
tert-Butyl (5-bromopentyl)carbamate Brominated pentyl chain with Boc group 266.2 Not reported Alkylating agent for nucleophilic substitution
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate Boc-protected methylpiperidine (stereospecific) 216.3 Not reported Chiral building block for drug candidates
tert-Butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate Boc-ethyl chain linked to formyl-oxazole 242.3 Not reported Electrophilic aldehyde for bioconjugation

Structural and Functional Comparisons

Core Scaffold Variations
  • Piperazine vs. Piperidine/Pyrimidine Derivatives :
    • The target compound’s piperazine group enhances basicity (pKa ~9.5) compared to the methylpiperidine analog (pKa ~8.5), influencing solubility and target binding .
    • Compound 39b replaces piperazine with a pyrazole-pyrimidine motif, which improves π-π stacking interactions in kinase binding pockets .

Pharmacological Relevance

  • Kinase Inhibitors : Piperazine-containing analogs are prevalent in kinase inhibitor design due to their ability to occupy hydrophobic pockets and form hydrogen bonds .
  • Prodrug Development : The Boc group in this compound facilitates controlled release of active amines under acidic conditions (e.g., in lysosomes) .

Limitations and Challenges

  • Low Solubility : Bulkier analogs like 39b suffer from reduced aqueous solubility (<10 µg/mL), necessitating formulation optimization .
  • Stereochemical Complexity : Methylpiperidine derivatives require stereospecific synthesis, increasing production costs compared to achiral analogs .

Biological Activity

Tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a piperazine ring through a pentyl chain. This structure is significant as it contributes to the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The carbamate group serves as a protective moiety, influencing the reactivity of the compound in various biochemical pathways.

Anticancer Activity

Recent studies have indicated that compounds containing piperazine moieties exhibit notable anticancer properties. For instance, derivatives similar to this compound have been shown to possess cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AHeLa (Cervical)2.76
Compound BCaCo-2 (Colon)9.27
This compound3T3-L1 (Mouse Embryo)TBD

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes involved in tumor progression. For example, it may affect the activity of protein tyrosine kinases, which are crucial in regulating cellular proliferation and survival.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against ovarian and colon cancer cell lines, with IC50 values in the low micromolar range.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways through which this compound exerts its effects. It was found that the interaction with specific cellular receptors led to apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves coupling tert-butyl chloroformate with a piperazine-containing intermediate. A common approach is reacting 5-(piperazin-1-yl)pentan-1-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C . Yield optimization requires precise stoichiometric control, slow addition of reagents, and inert atmosphere maintenance to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of tert-butyl protons (δ ~1.4 ppm, singlet) and piperazine/pentyl backbone signals (δ 2.4–3.2 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+) matching the calculated molecular weight .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert gas (argon) at −20°C in airtight, light-resistant containers. Stability studies indicate degradation risks at room temperature due to hygroscopicity and susceptibility to hydrolysis . Pre-use TLC or NMR analysis is advised to confirm integrity after prolonged storage.

Advanced Research Questions

Q. How does the presence of the piperazine moiety influence the compound’s reactivity in downstream functionalization?

  • Methodological Answer : The piperazine group acts as a nucleophile, enabling regioselective modifications (e.g., alkylation, acylation). For example, coupling with electrophiles like aryl halides under Buchwald-Hartwig conditions can introduce aromatic groups. Kinetic studies recommend using Pd(OAc)₂/Xantphos catalysts in toluene at 80°C for optimal C–N bond formation . Monitor reaction progress via LC-MS to avoid over-functionalization.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges). Standardize testing using:

  • Dose-Response Curves : Test across 3–4 log units (e.g., 1 nM–100 µM) in triplicate .
  • Positive Controls : Include reference compounds (e.g., known kinase inhibitors for enzyme assays) .
  • Orthogonal Assays : Validate hits with SPR (surface plasmon resonance) for binding affinity and Western blotting for target modulation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases from PDB). Focus on the carbamate and piperazine groups as key pharmacophores. Validate predictions with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories . Compare results with mutagenesis data to identify critical binding residues .

Q. What are the ecological implications of this compound’s persistence in laboratory waste streams?

  • Methodological Answer : While ecological data are limited, structural analogs show low biodegradability. Implement waste treatment via:

  • Chemical Neutralization : Hydrolyze the carbamate group with 1M NaOH (60°C, 24 hrs) .
  • Adsorption : Use activated carbon filtration to capture residual compound before disposal .
  • LC-MS Monitoring : Ensure effluent concentrations comply with EPA guidelines (<1 ppb) .

Methodological Considerations Table

Question TypeKey Techniques/ResourcesEvidence References
Synthesis OptimizationStoichiometric control, inert atmosphere, HPLC
Biological ValidationDose-response curves, SPR, Western blotting
Computational StudiesAutoDock Vina, GROMACS, PDB structures
Environmental SafetyAlkaline hydrolysis, activated carbon filtration

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